2-Methyl-cis-Decahydroquinoline Exhibits Nanomolar Antiviral Potency Superior to Trans Isomers
The 2-methyl-cis-decahydroquinoline derivative 6f demonstrates an EC50 of 90 ng/mL (~590 nM based on molecular weight 153.27) in a plaque reduction assay against influenza virus, identified as the most potent inhibitor in a series of synthetically more accessible decahydroquinolines designed to retain structural elements of BMY-27709 [1]. Trans isomers in the same series showed no activity at comparable concentrations, establishing that the cis stereochemistry at the ring junction is essential for antiviral potency [1].
| Evidence Dimension | Antiviral potency (EC50) in influenza plaque reduction assay |
|---|---|
| Target Compound Data | 90 ng/mL (~590 nM) |
| Comparator Or Baseline | Trans-decahydroquinoline analogs (inactive at comparable concentrations) |
| Quantified Difference | >10-fold potency advantage (cis active at 90 ng/mL, trans inactive) |
| Conditions | Plaque reduction assay against influenza virus; Madin-Darby canine kidney (MDCK) cells |
Why This Matters
Procurement of the cis-enriched or cis-specified 2-methyl-decahydroquinoline isomer is critical for antiviral lead optimization programs; generic isomer mixtures dilute the active stereoisomer and reduce screening hit rates.
- [1] Combrink KD, Gulgeze HB, Yu KL, et al. Salicylamide inhibitors of influenza virus fusion. Bioorg Med Chem Lett. 2000;10(15):1649-1652. PMID: 10937716. View Source
